molecular formula C7H11Cl2N5O B560450 preQ1 Dihydrochloride CAS No. 86694-45-3

preQ1 Dihydrochloride

Número de catálogo: B560450
Número CAS: 86694-45-3
Peso molecular: 252.10 g/mol
Clave InChI: WUMBRQKOLVTYTB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

preQ1 Dihydrochloride, chemically designated as 2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one dihydrochloride (Empirical Formula: C₇H₉N₅O·2HCl; Molecular Weight: 252.10), is a modified nucleobase derivative critical to bacterial riboswitch function . It is also known as 7-Aminomethyl-7-deazaguanine dihydrochloride, reflecting its structural similarity to guanine. This compound serves as a ligand for preQ1 riboswitches, which regulate gene expression by binding preQ1 and inducing conformational changes in RNA . Its synthesis involves the hydrogenation of preQ0 (7-cyano-7-deazaguanine) under strongly acidic, high-pressure conditions (30 bar H₂), yielding the dihydrochloride salt through a filtration step .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Preq1-Dihidrocloruro se sintetiza a partir de la guanina a través de una serie de reacciones químicas. La ruta sintética implica la modificación de la base de guanina para introducir los grupos funcionales necesarios. Las condiciones de reacción generalmente implican el uso de solventes como dimetilsulfóxido y dimetilformamida .

Métodos de Producción Industrial

La producción industrial de Preq1-Dihidrocloruro implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto generalmente se produce en forma de polvo y se almacena en condiciones desecadas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

Preq1-Dihidrocloruro experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios solventes como dimetilsulfóxido y agua. Las condiciones de reacción se controlan cuidadosamente para lograr los productos deseados .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir diferentes formas oxidadas de Preq1-Dihidrocloruro .

Aplicaciones Científicas De Investigación

Role in tRNA Modification

tRNA Transglycosylation
preQ1 serves as a precursor in the biosynthesis of queuosine, a modified nucleoside found in tRNA. It is incorporated into tRNA by the enzyme tRNA transglycosylase (TGT). The binding affinity of preQ1 to TGT is influenced by its structural features, particularly the aminomethyl group, which enhances recognition and binding compared to other nucleobase analogs .

Case Study: Binding Affinity
Research indicates that the binding affinity of preQ1 to TGT is significantly higher than that of guanine or preQ0, with studies showing a 5-6 fold increase in binding efficiency due to the presence of the aminomethyl group . This has implications for understanding how modifications in tRNA can affect protein synthesis and cellular function.

RNA Labeling Techniques

Enzymatic Labeling with preQ1 Derivatives
preQ1 derivatives have been utilized in RNA labeling techniques, such as RNA-TAG. These methods allow for the covalent modification of RNA, enhancing fluorescence and enabling tracking of RNA molecules within cells. For instance, the incorporation of a preQ1-fluorescent probe resulted in a 40-fold increase in fluorescence intensity, demonstrating its utility in visualizing RNA dynamics .

Data Table: Fluorescence Enhancement

Probe TypeFluorescence IncreaseApplication
PreQ1-TO40-foldRNA visualization
PreQ1-BODIPYSignificantTracking RNA interactions
PreQ1-Ac2FlNotableProtein-RNA interaction studies

Applications in Gene Regulation Research

Gene Regulation Studies
preQ1 has been identified as a significant compound for gene regulation research. Its ability to modulate riboswitches—segments of RNA that can regulate gene expression—has been extensively studied. The conformational dynamics of preQ1 riboswitches allow them to switch efficiently under specific conditions, making them valuable tools for understanding gene regulation mechanisms .

Case Study: Riboswitch Dynamics
A study characterized the conformational changes in preQ1 riboswitches from various bacterial species, revealing insights into how these structures respond to ligand binding and influence downstream gene expression . This research highlights the potential for using preQ1 in synthetic biology applications aimed at controlling gene expression.

Biochemical Studies and Probes

Biochemical Probes Using preQ1
The incorporation of preQ1 into biochemical probes has facilitated numerous studies on RNA-protein interactions. By appending various functional groups to preQ1, researchers can create probes that selectively bind to specific RNA sequences or structures, enabling detailed analysis of RNA behavior within cellular environments .

Data Table: Probes Developed from preQ1

Probe NameFunctional GroupApplication
PreQ1-BODIPYBODIPYFluorescent RNA tracking
PreQ1-Cy5Cy5Imaging RNA interactions
PreQ1-BiotinBiotinAffinity purification

Summary and Future Directions

preQ1 Dihydrochloride has emerged as a versatile compound with applications spanning tRNA modification, RNA labeling, gene regulation studies, and biochemical probing. Its unique structural properties facilitate interactions with various biomolecules, making it an essential tool in molecular biology.

Future research may focus on optimizing preQ1 derivatives for enhanced stability and specificity in various applications, potentially leading to novel therapeutic strategies targeting RNA-based mechanisms.

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

preQ0 (7-Cyano-7-deazaguanine)

preQ0 is the immediate precursor to preQ1, differing by a nitrile (-CN) group instead of an aminomethyl (-CH₂NH₂) moiety. This structural variation significantly impacts reactivity:

  • Synthesis : preQ0 requires harsh hydrogenation (30 bar H₂, acidic conditions) for conversion to preQ1 dihydrochloride, whereas preQ0 itself is synthesized via enzymatic or chemical cyanation of deazaguanine intermediates .
  • Riboswitch Binding: preQ0 lacks the aminomethyl group necessary for high-affinity riboswitch interactions, rendering it ineffective in triggering gene-regulatory conformational changes observed with preQ1 .

DPQ1 (2,6-Diamino preQ1 Analog)

DPQ1, a novel analog of preQ1, features additional amino groups at positions 2 and 6 of the pyrrolopyrimidine core. Key distinctions include:

  • Synthesis: Derived from DPQ0 (2,6-diamino preQ0) via hydrogenation, mirroring preQ1’s synthetic route but with modified starting materials .
  • Biological Activity: The added amino groups may alter riboswitch binding kinetics or specificity, though detailed studies are pending. Preliminary data suggest comparable stability to this compound .

Comparison with Other Dihydrochloride Salts

Biogenic Amine Dihydrochlorides

Compounds like putrescine dihydrochloride (C₄H₁₂N₂·2HCl) and cadaverine dihydrochloride (C₅H₁₄N₂·2HCl) share the dihydrochloride salt form but differ fundamentally in function:

  • Applications : These biogenic amines are used as analytical standards in food science, unlike preQ1’s role in RNA regulation .
  • Solubility : Both putrescine and cadaverine dihydrochlorides are highly water-soluble, prepared by dissolving free bases in deionized water, whereas this compound requires specialized synthesis .

Trientine Dihydrochloride (Triethylenetetramine Dihydrochloride)

Trientine dihydrochloride (C₆H₁₈N₄·2HCl), a copper-chelating drug, exemplifies a therapeutic dihydrochloride salt:

  • Structure vs. Function : Despite shared dihydrochloride salt status, trientine’s linear polyamine structure enables metal ion chelation, contrasting preQ1’s heterocyclic, RNA-binding architecture .
  • Regulatory Status : Trientine has multiple trade names (e.g., Syprine®) and regulatory approvals, whereas preQ1 remains a research tool .

Data Tables

Table 1: Structural and Functional Comparison

Compound Empirical Formula Molecular Weight Key Function Synthesis Method
This compound C₇H₉N₅O·2HCl 252.10 Riboswitch ligand High-pressure H₂ reduction
preQ0 C₇H₅N₅O 187.15 preQ1 precursor Enzymatic/chemical cyanation
DPQ1 C₇H₁₁N₇O·2HCl 286.12 Riboswitch analog (proposed) Hydrogenation of DPQ0
Putrescine Dihydrochloride C₄H₁₂N₂·2HCl 161.07 Biogenic amine standard Dissolution in water
Trientine Dihydrochloride C₆H₁₈N₄·2HCl 219.16 Copper chelation therapy Pharmaceutical synthesis

Table 2: Research Findings on Riboswitch Interactions

Compound Conformational Change in RNA Binding Affinity (Kd) Regulatory Effect
This compound Yes (global compaction) ~50 nM Gene repression
preQ0 No >1 µM Inactive
DPQ1 Not reported Pending Hypothetical

Key Research Insights

  • Riboswitch Mechanism: preQ1 binding induces RNA compaction by stabilizing the Shine-Dalgarno sequence (SDS) in preQ1-III and preQ1-II riboswitches, critical for translational regulation .
  • Synthetic Challenges : preQ1’s nitrile-to-amine conversion requires extreme conditions, highlighting its unique reactivity compared to simpler dihydrochlorides .
  • Functional Divergence : Despite shared salt forms, dihydrochlorides like trientine and biogenic amines occupy distinct biological niches, underscoring the importance of core structure in defining activity .

Actividad Biológica

preQ1 dihydrochloride, a derivative of 7-aminomethyl-7-deazaguanine, plays a crucial role in the biosynthesis of queuosine, a hypermodified nucleoside found in tRNA. This compound has garnered attention due to its involvement in gene regulation through riboswitch mechanisms and its potential implications in bacterial virulence and resistance.

This compound is soluble in organic solvents like DMSO and can be prepared in aqueous solutions with a concentration of approximately 10 mg/ml in PBS (pH 7.2). Care should be taken to minimize the residual organic solvent during biological experiments to avoid physiological effects .

Riboswitch Functionality
preQ1 functions primarily through riboswitches, which are RNA elements that regulate gene expression in response to specific metabolites. The binding of preQ1 to its riboswitch leads to conformational changes that can either promote or inhibit the expression of genes involved in queuosine biosynthesis .

Gene Regulation
The riboswitch mechanism involves the formation or disruption of secondary structures in mRNA, which can either terminate transcription or inhibit translation. This regulatory system is vital for bacteria, as queuosine is implicated in various cellular processes including stress responses and adaptation to environmental changes .

Impact on Bacterial Virulence

Research indicates that the absence of queuosine can diminish bacterial virulence. For instance, studies on Escherichia coli demonstrate that mutations affecting queuosine biosynthesis lead to increased sensitivity to oxidative stress and altered growth phenotypes under various conditions .

Resistance Mechanisms

In a study involving Drosophila melanogaster, queuine was shown to enhance resistance to cadmium, suggesting that preQ1 and its derivatives may play a role in metal stress responses across different species . Furthermore, the overexpression of genes related to queuosine metabolism has been linked to increased resistance against heavy metals such as aluminum and nickel in various bacterial strains .

Research Findings

A comprehensive analysis of preQ1's biological activity reveals several key findings:

Study Findings
Goto et al. (2021)Established the role of preQ1 in queuosine biosynthesis and gene regulation through riboswitch mechanisms.
Nishimura et al. (2023)Demonstrated that preQ1 binding induces structural changes in mRNA that regulate gene expression necessary for bacterial adaptation.
Carell et al. (2020)Investigated the synthesis pathways of preQ1 derivatives and their potential applications in studying RNA interactions.

Experimental Techniques

Research on preQ1 has utilized various experimental techniques, including:

  • Surface Plasmon Resonance (SPR) : To measure binding affinities between preQ1 and riboswitches.
  • In Vivo Gene Expression Assays : To validate the functional impact of preQ1 binding on gene regulation within living bacterial cells.
  • Nuclear Magnetic Resonance (NMR) : Employed for studying the interactions between preQ1 derivatives and RNA targets .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing preQ1 Dihydrochloride in laboratory settings?

  • Answer : Synthesis of this compound should follow validated protocols for analogous dihydrochloride compounds. Key steps include:

  • Purity verification : Use high-performance liquid chromatography (HPLC) or mass spectrometry (MS) with purity thresholds >99% .
  • Structural confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to validate molecular structure .
  • Stability testing : Monitor degradation under varying pH and temperature conditions using accelerated stability studies .

Q. How can researchers detect this compound in biological samples, and what validation parameters are critical?

  • Answer : Gas chromatography with flame ionization detection (GC-FID) is suitable for quantifying this compound in complex matrices like soil or cell lysates. Validation requires:

  • Linearity : Calibration curves with R² ≥ 0.995 across the expected concentration range .
  • Recovery rates : 90–110% recovery in spiked samples to confirm minimal matrix interference .
  • Limit of detection (LOD) : Establish via signal-to-noise ratios (e.g., 3:1) .

Q. What in vitro and in vivo models are appropriate for studying this compound’s riboswitch interactions?

  • Answer :

  • In vitro : Use Escherichia coli 30S ribosomal subunits to assess binding kinetics via filter-binding assays with 32P-radiolabeled RNA .
  • In vivo : Employ bacterial luciferase reporter systems to monitor ligand-dependent translational regulation .

Advanced Research Questions

Q. How can single-molecule techniques resolve dynamic interactions between this compound and riboswitch mRNA?

  • Answer : Implement single-molecule FRET (smFRET) or ligand-jump experiments:

  • Ligand-jump setup : Immobilize RNA on a surface, introduce preQ1 during a dark period to minimize photobleaching, and track real-time 30S subunit binding using Cy5-labeled probes .
  • Data analysis : Use MATLAB for trace extraction and Origin Pro for statistical plotting of binding/unbinding events .

Q. How should researchers address contradictions in reported binding affinities of this compound across studies?

  • Answer : Conduct meta-analysis with attention to:

  • Experimental variables : Compare buffer conditions (e.g., Mg²⁺ concentration), RNA truncation lengths, and temperature .
  • Statistical rigor : Apply ANOVA or t-tests to assess significance of discrepancies, ensuring p-values <0.05 .
  • Reproducibility : Replicate studies under standardized NIH guidelines for preclinical research .

Q. What strategies optimize this compound’s activity in cellular assays while minimizing off-target effects?

  • Answer :

  • Dose-response profiling : Use IC₅₀ curves with Hill slope analysis to identify optimal concentrations .
  • Selectivity screening : Test against related riboswitches (e.g., SAM-I) via competitive binding assays .
  • Control experiments : Include inactive enantiomers (e.g., R- vs S-isomers) to confirm target specificity .

Q. How can computational modeling enhance the design of this compound analogs with improved binding kinetics?

  • Answer :

  • Molecular dynamics (MD) simulations : Model pseudoknot formation in the Tte riboswitch aptamer domain to identify key nucleotide interactions .
  • Docking studies : Use AutoDock Vina to predict ligand-RNA binding poses and ΔG values .
  • QSAR analysis : Corrogate substituent effects on binding affinity using published kinetic data .

Q. Methodological Considerations for Data Reporting

  • Reproducibility : Document all experimental parameters (e.g., buffer composition, instrument settings) in supplementary materials .
  • Ethics compliance : For in vivo studies, adhere to institutional animal care protocols and include ethics statements in manuscripts .
  • Data sharing : Deposit raw datasets (e.g., smFRET traces, NMR spectra) in public repositories like Zenodo or Figshare .

Propiedades

IUPAC Name

2-amino-5-(aminomethyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O.2ClH/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5;;/h2H,1,8H2,(H4,9,10,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMBRQKOLVTYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(NC2=O)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86694-45-3
Record name 86694-45-3
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